molecular formula C22H21N3O5 B2800293 3-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-1-(2-methoxybenzoyl)piperidine CAS No. 1171423-65-6

3-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-1-(2-methoxybenzoyl)piperidine

Cat. No.: B2800293
CAS No.: 1171423-65-6
M. Wt: 407.426
InChI Key: SLFCXABFOPHFHZ-UHFFFAOYSA-N
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Description

3-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-1-(2-methoxybenzoyl)piperidine is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. This molecule is built on a piperidine scaffold, a common structural motif in FDA-approved drugs , and incorporates a 1,3,4-oxadiazole ring, a heterocycle known for its diverse biological activities and thermodynamic properties . The structure is further functionalized with a 2H-1,3-benzodioxole (piperonyl) group and a 2-methoxybenzoyl moiety. Compounds featuring the 1,3-benzodioxole ring system have been extensively studied for various pharmacological activities, providing a basis for exploring this compound's potential . The specific combination of these privileged structures makes this chemical a valuable scaffold for developing novel molecular entities. Researchers can utilize this compound in high-throughput screening assays, as a building block for the synthesis of more complex derivatives, or in structure-activity relationship (SAR) studies aimed at optimizing activity for specific biological targets. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-(2-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5/c1-27-17-7-3-2-6-16(17)22(26)25-10-4-5-15(12-25)21-24-23-20(30-21)14-8-9-18-19(11-14)29-13-28-18/h2-3,6-9,11,15H,4-5,10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLFCXABFOPHFHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCCC(C2)C3=NN=C(O3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-1-(2-methoxybenzoyl)piperidine typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by cyclization reactions involving hydrazides and carboxylic acids or their derivatives under dehydrating conditions.

    Attachment of the Benzodioxole Moiety: This step often involves coupling reactions such as Suzuki or Heck coupling.

    Formation of the Piperidine Ring: This can be synthesized through various methods including reductive amination or cyclization of appropriate precursors.

    Final Coupling: The final step involves coupling the oxadiazole and benzodioxole moieties with the piperidine ring, often using peptide coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions can occur at the oxadiazole ring.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of strong bases or acids, depending on the nature of the substituent.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could lead to alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structural motifs have demonstrated significant antimicrobial properties. For instance, derivatives of piperidine have been evaluated for their efficacy against various bacterial strains and fungal pathogens. The oxadiazole moiety is known for enhancing antimicrobial activity by interfering with microbial cell functions .

Anticancer Properties

The compound's structure suggests potential anticancer activity. Studies have shown that piperidine derivatives can inhibit cell proliferation and induce apoptosis in cancer cells. The mechanism is likely linked to the modulation of specific molecular targets involved in cellular signaling pathways related to cancer progression .

Enzyme Inhibition

Compounds containing the oxadiazole group have been studied for their ability to inhibit key enzymes such as acetylcholinesterase and urease. This inhibition can be beneficial in treating conditions like Alzheimer's disease and certain infections .

Case Studies and Research Findings

Several studies have documented the biological activities associated with similar compounds:

  • Antimicrobial Studies : Research on piperidine derivatives has shown promising results against pathogens like Xanthomonas axonopodis and Fusarium solani, indicating that modifications in the piperidine structure can enhance antimicrobial efficacy .
  • Cancer Research : Investigations into compounds similar to 3-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-1-(2-methoxybenzoyl)piperidine have revealed their potential in inducing apoptosis in various cancer cell lines through targeted mechanisms involving cell cycle arrest and apoptosis pathways .

Mechanism of Action

The mechanism of action of 3-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-1-(2-methoxybenzoyl)piperidine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring could play a role in hydrogen bonding or π-π interactions, while the benzodioxole moiety might contribute to hydrophobic interactions.

Comparison with Similar Compounds

Structural Comparisons

The following table summarizes structural analogs and their key differences:

Compound Name / ID Key Structural Features Molecular Weight Biological Activity (if reported) Evidence Source
Target Compound Piperidine + 1,3,4-oxadiazole + 2H-benzodioxol + 2-methoxybenzoyl Not explicitly stated (estimated ~424.4 g/mol) N/A (data not provided in evidence)
BI95024 Piperidine + 1,3,4-oxadiazole + 2H-benzodioxol + 4-methyl-1,2,3-thiadiazole-5-carbonyl 399.42 g/mol N/A (likely a research compound)
2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine (BB10-6046) Piperidine + 1,2,4-oxadiazole + 2H-benzodioxol 273.29 g/mol Building block for drug discovery
5-(1,3-benzodioxol-5-yl)-1-piperidin-1-ylpent-3-en-1-one Piperidine + pentenyl linker + 2H-benzodioxol 313.36 g/mol No activity reported (structural analog)
N-(5-{4-[(1S)-1-(2H-1,3-benzodioxol-5-yl)ethyl]piperazin-1-yl}-1,3,4-thiadiazol-2-yl)acetamide (egalognastat) Piperazine + thiadiazole + 2H-benzodioxol 399.47 g/mol O-GlcNAcase enzyme inhibitor

Key Observations :

  • Benzodioxol Ubiquity : Multiple analogs (e.g., BB10-6046, BI95024, egalognastat) retain the benzodioxol group, suggesting its critical role in target engagement, possibly via interactions with aromatic residues in enzymes or receptors .
Physicochemical Properties
  • Lipophilicity : The 2-methoxybenzoyl group (logP ~2.5) increases lipophilicity compared to BI95024’s thiadiazole substituent (logP ~1.8), which may enhance tissue distribution but reduce aqueous solubility .
  • Metabolic Stability : The benzodioxol group resists oxidative metabolism due to its electron-rich aromatic system, a feature shared with egalognastat and BB10-6046 .

Biological Activity

The compound 3-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-1-(2-methoxybenzoyl)piperidine is a complex organic molecule that combines elements of benzodioxole, oxadiazole, and piperidine structures. This unique composition suggests potential biological activities that merit exploration, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C19H20N4O4\text{C}_{19}\text{H}_{20}\text{N}_4\text{O}_4

This structure features:

  • A piperidine ring which is known for its versatility in drug design.
  • An oxadiazole moiety that may contribute to biological activity.
  • A benzodioxole group which is often associated with various pharmacological properties.

Biological Activity Overview

Research into the biological activity of this compound has indicated several promising areas:

Antimicrobial Activity

Studies have shown that derivatives containing oxadiazole and benzodioxole rings often exhibit significant antimicrobial properties. For instance:

  • A related compound demonstrated potent activity against both bacterial and fungal strains, suggesting that the oxadiazole component may enhance antimicrobial efficacy .

Anticancer Properties

The compound's structure suggests potential anticancer activity. Compounds with similar structural motifs have been reported to:

  • Induce apoptosis in cancer cell lines.
  • Inhibit proliferation by targeting specific cellular pathways involved in tumor growth .

Neuroprotective Effects

The piperidine framework has been linked to neuroprotective effects in various studies. The compound may modulate neurotransmitter systems or exert antioxidant effects, thereby protecting neuronal cells from damage .

Understanding the mechanism of action is crucial for elucidating the biological effects of this compound. Preliminary studies suggest:

  • The compound may interact with specific enzymes or receptors, modulating their activity and leading to desired therapeutic effects.
  • It could also influence signaling pathways related to cell survival and apoptosis .

Case Studies

Several case studies highlight the biological activity of compounds similar to this compound:

  • Antimicrobial Efficacy : A study evaluated a series of oxadiazole derivatives against common pathogens and found that certain substitutions significantly enhanced their antibacterial activity compared to standard antibiotics .
  • Cancer Cell Proliferation Inhibition : Another research project focused on a related piperidine derivative which showed marked inhibition of cancer cell lines through apoptosis induction mechanisms .

Data Table: Biological Activity Summary

Biological ActivityRelated CompoundsObserved Effects
AntimicrobialOxadiazole derivativesEffective against bacteria and fungi
AnticancerPiperidine analogsInduces apoptosis in cancer cells
NeuroprotectivePiperidine compoundsProtects neuronal cells from oxidative stress

Q & A

Q. Q1. What are the established synthetic routes for preparing 3-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-1-(2-methoxybenzoyl)piperidine, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves multi-step organic reactions, including:

Oxadiazole Ring Formation : Cyclization of a hydrazide intermediate with a carbonyl compound under acidic conditions (e.g., POCl₃) .

Piperidine Functionalization : Coupling the oxadiazole moiety to a 2-methoxybenzoyl-substituted piperidine via nucleophilic substitution or amidation .

Purification : Recrystallization from methanol or column chromatography to achieve >95% purity .

Q. Key Variables :

  • Temperature : Higher temperatures (80–100°C) accelerate cyclization but may degrade sensitive groups.
  • Catalysts : Use of trifluoroacetic acid (TFA) improves oxadiazole ring closure efficiency .
  • Yield Optimization : Reported yields range from 45% (low steric control) to 72% (optimized microwave-assisted synthesis) .

Q. Q2. How is the structural integrity of this compound validated post-synthesis?

Methodological Answer: Combined spectroscopic and computational techniques:

NMR :

  • ¹H/¹³C NMR : Confirm piperidine ring substitution patterns (δ 3.5–4.5 ppm for methoxy groups; δ 7.0–8.0 ppm for benzodioxole protons) .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals from the oxadiazole and benzodioxole moieties .

Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .

X-ray Crystallography : Resolves stereochemistry of the piperidine ring and confirms planarity of the oxadiazole core .

Advanced Research Questions

Q. Q3. What computational methods are used to predict the compound’s electronic properties and binding affinities?

Methodological Answer:

Density Functional Theory (DFT) :

  • B3LYP/6-31G(d) : Calculates HOMO-LUMO gaps (e.g., 4.2 eV) to assess redox activity .
  • Molecular Electrostatic Potential (MESP) : Maps electron-rich regions (e.g., oxadiazole nitrogen) for ligand-target interactions .

Molecular Dynamics (MD) Simulations : Predict stability in biological membranes (logP ~2.8) and binding to enzymes like cyclooxygenase-2 (COX-2) .

Docking Studies (AutoDock Vina) : Screen against kinase targets (e.g., EGFR) with binding energies ≤ −8.5 kcal/mol .

Q. Q4. How do structural modifications (e.g., substituents on the benzodioxole or oxadiazole) alter biological activity?

Methodological Answer: Case Study : Comparing analogs (Table 1):

Modification SiteBiological Activity (IC₅₀)Mechanism InsightsReference
2-Methoxybenzoyl COX-2 inhibition: 1.2 μMEnhanced hydrophobic packing
Benzodioxole → Benzothiazole Anticancer: 5.8 μM (HeLa)Increased π-π stacking
Oxadiazole → Thiadiazole Antibacterial: MIC 16 μg/mLDisrupts bacterial membranes

Q. Design Principles :

  • Electron-withdrawing groups on oxadiazole improve metabolic stability.
  • Bulkier substituents on piperidine reduce CNS penetration but enhance target selectivity .

Q. Q5. How can contradictory data on the compound’s efficacy (e.g., varying IC₅₀ values across studies) be resolved?

Methodological Answer:

Standardized Assay Conditions :

  • Use consistent cell lines (e.g., HepG2 vs. HEK293 may yield divergent results due to transporter expression).
  • Control for solvent effects (DMSO >0.1% alters membrane permeability) .

Orthogonal Validation :

  • Combine enzymatic assays (e.g., fluorometric COX-2) with phenotypic screens (e.g., apoptosis via flow cytometry) .

Meta-Analysis : Pool data from ≥3 independent studies to identify outliers and adjust for batch effects .

Q. Q6. What safety and handling protocols are critical for this compound in laboratory settings?

Methodological Answer:

Hazard Mitigation :

  • PPE : Nitrile gloves, lab coat, and fume hood for synthesis (compound is a suspected irritant) .
  • Storage : −20°C in amber vials to prevent photodegradation .

Waste Disposal : Neutralize with 10% NaOH before incineration to avoid toxic byproducts (e.g., NOₓ) .

Emergency Protocols :

  • Inhalation: Move to fresh air; consult poison control.
  • Skin Contact: Wash with 0.9% saline, not ethanol (enhances absorption) .

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